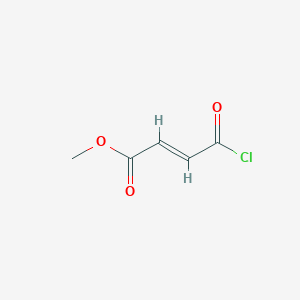

Methyl 4-chloro-4-oxobut-2-enoate

Descripción general

Descripción

Methyl 4-chloro-4-oxobut-2-enoate is an organic compound with the molecular formula C₅H₅ClO₃ and a molecular weight of 148.54 g/mol . It is a methyl ester derivative of 4-chloro-4-oxobut-2-enoic acid and is known for its applications in various chemical reactions and research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-chloro-4-oxobut-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles and nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Electrophiles: Halogens, acids, and other electrophilic reagents.

Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures, with or without the presence of a catalyst.

Major Products Formed

Substitution Products: Formation of amides, esters, and other derivatives.

Addition Products: Formation of adducts with various nucleophiles and electrophiles.

Hydrolysis Products: Formation of 4-chloro-4-oxobut-2-enoic acid.

Aplicaciones Científicas De Investigación

Methyl 4-chloro-4-oxobut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 4-chloro-4-oxobut-2-enoate involves its reactivity with nucleophiles and electrophiles. The compound’s electrophilic carbonyl group and the chlorine atom make it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-chloro-4-oxobut-2-enoate: Similar in structure and reactivity.

Ethyl 4-chloro-4-oxobut-2-enoate: An ethyl ester derivative with similar chemical properties.

4-chloro-4-oxobut-2-enoic acid: The corresponding carboxylic acid with similar reactivity.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its acid and ethyl ester counterparts. Its methyl ester group also makes it a valuable intermediate in organic synthesis .

Actividad Biológica

Methyl 4-chloro-4-oxobut-2-enoate, a compound belonging to the class of 4-oxo-4-phenylbut-2-enoates, has garnered attention for its biological activity, particularly against bacterial pathogens. This article synthesizes current research findings, including data tables and case studies, to elucidate the compound's mechanisms of action and therapeutic potential.

Antibacterial Activity

Mechanism of Action

This compound exhibits significant antibacterial properties primarily against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound functions by inhibiting the MenB enzyme in the menaquinone (MK) biosynthesis pathway, crucial for bacterial respiration. Upon entering bacterial cells, it is converted into a CoA adduct that binds to MenB with a dissociation constant () of 2 µM. This interaction leads to a reduction in MK levels, which is essential for the survival of bacteria that rely on this pathway for energy production .

Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound is quantified through its MIC values against various strains of S. aureus. The following table summarizes these findings:

| Strain Type | MIC (µg/mL) |

|---|---|

| Methicillin-Sensitive (MSSA) | 0.35 |

| Methicillin-Resistant (MRSA) | 0.75 |

These values indicate that the compound is notably potent against both drug-sensitive and resistant strains, making it a promising candidate for further development as an antibacterial agent .

In Vivo Efficacy

Research has demonstrated the in vivo efficacy of this compound using mouse models infected with MRSA. The compound significantly increased survival rates and decreased bacterial loads in systemic and localized infection models. Specifically, it was observed that treatment led to a dose-dependent reduction in bacterial count in thigh infection models, validating its potential as a therapeutic agent against MRSA infections .

Case Studies

Study Overview

A pivotal study focused on the antibacterial activity of this compound highlighted its ability to phenocopy the knockout of the menB gene in MRSA. This finding underscores the specificity of the compound's action within the menaquinone biosynthesis pathway .

Results Summary

In addition to demonstrating antibacterial activity, the study reported that treatment with this compound resulted in a small colony variant (SCV) phenotype in MRSA, indicating a significant alteration in bacterial growth patterns due to the inhibition of MK biosynthesis .

Propiedades

Número CAS |

17081-97-9 |

|---|---|

Fórmula molecular |

C5H5ClO3 |

Peso molecular |

148.54 g/mol |

Nombre IUPAC |

methyl 4-chloro-4-oxobut-2-enoate |

InChI |

InChI=1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3 |

Clave InChI |

JHDQHPJHLHKZDL-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC(=O)Cl |

SMILES canónico |

COC(=O)C=CC(=O)Cl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.